molecular formula C14H12FNO B246351 2-fluoro-N-(2-methylphenyl)benzamide

2-fluoro-N-(2-methylphenyl)benzamide

Cat. No.: B246351
M. Wt: 229.25 g/mol
InChI Key: JTJSUVUUBQMAHW-UHFFFAOYSA-N
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Description

Significance of Benzamide (B126) Scaffolds in Organic Synthesis and Chemical Design

The benzamide scaffold is a cornerstone in the fields of organic synthesis and chemical design. mdpi.com This structural motif is a key component in a wide array of pharmaceutically active compounds. mdpi.com The amide bond, central to the benzamide structure, is ubiquitous in biological systems, contributing to the stability and function of proteins and other biomolecules. mdpi.com

In synthetic chemistry, benzamides are valuable intermediates for creating more complex molecules. mdpi.com Their chemical stability and the predictable reactivity of the amide group allow for controlled modifications, making them reliable building blocks in multi-step syntheses. rsc.org Researchers continuously explore new methods for synthesizing benzamide derivatives to access novel chemical entities. mdpi.com

Overview of Fluoro-Substituted Benzamides in Fundamental Chemical Investigations

The introduction of fluorine atoms into the benzamide structure has become a powerful strategy in chemical investigations. Fluorine's unique properties, such as its high electronegativity and small size, can significantly alter the electronic and conformational characteristics of a molecule. proquest.com This has made fluoro-substituted benzamides a subject of intense study in medicinal chemistry and materials science. nih.gov

In fundamental research, fluorine substitution has been shown to influence crystal packing and suppress disorder, providing clearer insights into molecular structures through X-ray diffraction studies. mdpi.com The strategic placement of fluorine can lead to specific intramolecular and intermolecular interactions, such as hydrogen bonds involving fluorine, which dictate the three-dimensional arrangement of molecules. nih.govnih.gov These subtle structural changes can have profound effects on a compound's physical and chemical behavior. proquest.com

Research Focus: 2-Fluoro-N-(2-methylphenyl)benzamide as a Prototypical Compound for Advanced Studies

The compound this compound, also known as 2-fluoro-N-o-tolylbenzamide, serves as an excellent example for detailed structural analysis. nih.govnih.gov Its synthesis and subsequent characterization through single-crystal X-ray diffraction have provided valuable data on the interplay of its constituent parts. nih.govnih.gov

The detailed crystallographic data available for this compound make it a valuable model for understanding how subtle changes in substitution patterns on the N-phenylbenzamide scaffold can direct molecular conformation and crystal packing.

Physicochemical Properties of this compound

PropertyValueReference
Chemical FormulaC₁₄H₁₂FNO nih.govnih.gov
Molecular Weight229.25 g/mol nih.gov
Crystal SystemMonoclinic nih.gov
Space GroupP2₁/n nih.gov
a10.749 (4) Å nih.gov
b4.8245 (17) Å nih.gov
c21.580 (7) Å nih.gov
β93.820 (19)° nih.gov
Volume1116.6 (7) ų nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H12FNO

Molecular Weight

229.25 g/mol

IUPAC Name

2-fluoro-N-(2-methylphenyl)benzamide

InChI

InChI=1S/C14H12FNO/c1-10-6-2-5-9-13(10)16-14(17)11-7-3-4-8-12(11)15/h2-9H,1H3,(H,16,17)

InChI Key

JTJSUVUUBQMAHW-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=O)C2=CC=CC=C2F

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC=CC=C2F

Origin of Product

United States

Synthetic Methodologies for 2 Fluoro N 2 Methylphenyl Benzamide and Its Chemical Analogues

Advanced Approaches to Substituted Benzamide (B126) Synthesis

Modern synthetic chemistry offers more sophisticated methods for the construction of substituted benzamides, often employing catalytic systems to achieve high efficiency and selectivity.

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the synthesis of substituted aromatic compounds, particularly those bearing electron-withdrawing groups. In the context of fluorinated systems, the high electronegativity of the fluorine atom can activate the aromatic ring towards nucleophilic attack, making fluorine a good leaving group in SNAr reactions.

The synthesis of fluorinated N-arylbenzamides can be envisioned through the reaction of a fluorinated aromatic compound with an appropriate nucleophile. For instance, while not a direct synthesis of the amide bond itself, the principles of SNAr are crucial in synthesizing fluorinated precursors. The reactivity in SNAr reactions is generally F > Cl > Br > I, as the rate-determining step is the nucleophilic attack on the ring, which is facilitated by the strong electron-withdrawing nature of fluorine chemicalbook.com.

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-nitrogen bonds. These methods allow for the coupling of aryl halides or triflates with amines to form N-aryl compounds. The synthesis of N-aryl benzamides can be achieved through the palladium-catalyzed amidation of aryl halides.

Nickel-Catalyzed Reductive Aminocarbonylation

A powerful and contemporary method for the synthesis of N-aryl benzamides, including 2-fluoro-N-(2-methylphenyl)benzamide, is the nickel-catalyzed reductive aminocarbonylation. This three-component reaction utilizes an aryl halide, a nitroarene, and a carbon monoxide source, offering a more economical and step-efficient alternative to traditional methods that often rely on pre-functionalized anilines.

In a typical reaction, an aryl halide, such as 1-bromo-2-fluorobenzene, is coupled with a nitroarene, like 1-methyl-2-nitrobenzene, in the presence of a nickel catalyst. A source of carbon monoxide, often molybdenum hexacarbonyl, and a reducing agent are also required. The reaction proceeds through a catalytic cycle that involves the reduction of the nitro group and the carbonylation of the aryl halide, followed by amide bond formation. A variety of nickel catalysts and ligands can be employed to optimize the reaction conditions and yield.

The general applicability of this method is wide, with tolerance for various functional groups on both the aryl halide and the nitroarene. This allows for the synthesis of a diverse library of benzamide derivatives.

Table 1: Key Components in Nickel-Catalyzed Reductive Aminocarbonylation for this compound Synthesis

ComponentRoleExample
Aryl HalideAromatic backbone source1-Bromo-2-fluorobenzene
NitroareneAmine source after reduction1-Methyl-2-nitrobenzene
Nickel CatalystFacilitates the coupling reactionNickel(II) chloride
Carbon Monoxide SourceProvides the carbonyl groupMolybdenum hexacarbonyl
Reducing AgentReduces the nitro groupZinc powder

Ring-Opening Reactions for Amide Formation

An alternative synthetic strategy for forming the amide bond in this compound involves the ring-opening of heterocyclic compounds. This approach can offer a different pathway to the target molecule, sometimes with advantages in terms of starting material availability or reaction conditions.

One such method utilizes the reaction of an amine with a benzoxazinone derivative. For instance, a suitably substituted 2-aryl-4H-benzo[d] google.comnih.govoxazin-4-one can undergo nucleophilic attack by 2-methylaniline. This attack leads to the opening of the oxazinone ring and the formation of the desired N-aryl benzamide. The reaction is typically facilitated by heat or the presence of a catalyst.

Another related approach involves the condensation of isatoic anhydride with an aniline. In the context of synthesizing the target molecule, the reaction of isatoic anhydride with 2-methylaniline would yield 2-amino-N-(2-methylphenyl)benzamide. While this is not the final product, it represents a key intermediate that could be further modified. The reaction of 2-aminobenzamide with benzoyl chlorides in the presence of a solid acid catalyst has been shown to produce benzamide derivatives, suggesting a potential subsequent step. orientjchem.org

Synthesis of Key Precursors and Intermediates for this compound Derivatives

The classical and most direct synthesis of this compound involves the condensation of 2-fluorobenzoyl chloride with 2-methylaniline. The availability and purity of these precursors are therefore critical for the successful synthesis of the final product.

2-Fluorobenzoyl Chloride: This key intermediate is typically synthesized from 2-fluorobenzoic acid. A common method involves refluxing 2-fluorobenzoic acid with thionyl chloride, often in an inert solvent like benzene (B151609). After the reaction is complete, the excess thionyl chloride and solvent are removed by distillation to yield the crude 2-fluorobenzoyl chloride, which can be further purified if necessary.

2-Methylaniline (o-Toluidine): The synthesis of 2-methylaniline can be achieved through the reduction of 2-nitrotoluene. A variety of reducing agents can be employed for this transformation. A common laboratory and industrial method involves the use of iron powder in the presence of an acid, such as hydrochloric acid. The reaction mixture is heated, and after the reduction is complete, the 2-methylaniline is isolated by steam distillation and can be further purified by vacuum distillation.

The synthesis of derivatives of these precursors allows for the creation of a library of analogous benzamides for structure-activity relationship studies. For example, various substituted anilines can be prepared through established synthetic routes to be used in place of 2-methylaniline.

Explorations in Synthetic Efficiency and Green Chemistry Principles

In recent years, there has been a significant push towards developing more efficient and environmentally friendly methods for chemical synthesis. The synthesis of this compound and its analogues is no exception, with research focusing on improving atom economy, reducing waste, and utilizing less hazardous reagents and solvents.

One area of focus is the development of catalytic methods that avoid the use of stoichiometric reagents. For example, the direct catalytic amidation of carboxylic acids with amines is a highly atom-economical approach as it produces water as the only byproduct. Various catalysts, including those based on boron and zirconium, have been explored for this transformation. Applying such a method to the synthesis of this compound would involve the direct coupling of 2-fluorobenzoic acid and 2-methylaniline.

The use of greener solvents is another key aspect of sustainable synthesis. Researchers are exploring the use of water, ionic liquids, or solvent-free conditions for amide bond formation to replace traditional volatile organic solvents. Microwave-assisted synthesis has also emerged as a valuable tool, often leading to shorter reaction times, higher yields, and cleaner reactions. For example, the synthesis of benzamide derivatives has been achieved with high efficiency using microwave irradiation in the absence of a solvent. nih.gov

Advanced Spectroscopic and Structural Characterization of 2 Fluoro N 2 Methylphenyl Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. For 2-fluoro-N-(2-methylphenyl)benzamide, both proton (¹H) and carbon-13 (¹³C) NMR, along with two-dimensional techniques, are essential for a complete assignment of its complex spectrum, which is influenced by the presence of the fluorine atom.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons of the two aromatic rings and the methyl and amide groups. The aromatic region would typically appear between 6.0 and 9.5 ppm. nih.gov The protons on the 2-fluorobenzoyl ring and the 2-methylphenyl ring would show complex splitting patterns due to proton-proton (H-H) and proton-fluorine (H-F) couplings. The presence of a fluorine atom complicates spectra due to long-range J-coupling interactions. sigmaaldrich.com

The amide proton (N-H) signal is expected to appear as a broad singlet, with its chemical shift being highly dependent on solvent and concentration. sigmaaldrich.com In some fluorinated benzanilides, this N-H peak can be a partially resolved doublet due to coupling with the fluorine atom. nih.gov The methyl group (CH₃) protons on the tolyl ring would appear as a sharp singlet in the upfield region of the spectrum.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

In the proton-decoupled ¹³C NMR spectrum of this compound, the presence of the fluorine atom induces multiplicity in the signals of the carbon atoms of the fluorobenzoyl ring due to carbon-fluorine (C-F) coupling. nih.gov The carbon atom directly bonded to the fluorine (C-F) is expected to show a large coupling constant. nih.gov Fluorinated carbons can sometimes be challenging to detect in spectra with a low signal-to-noise ratio because the signal is split into multiple lines. nih.gov

The spectrum would show distinct signals for the carbonyl carbon (C=O) of the amide group, typically in the range of 160-170 ppm. The carbons of the two aromatic rings and the methyl carbon would also be individually resolved. For similar N-(2,6-dimethylphenyl) amides, the carbonyl carbon appears around 166-168 ppm, and the methyl carbons are observed near 18-20 ppm. nih.gov

Two-Dimensional NMR Techniques (e.g., COSY, HETCOR)

To definitively assign the complex proton and carbon signals, two-dimensional (2D) NMR techniques are invaluable. Correlation Spectroscopy (COSY) would be used to establish the connectivity between protons on the same aromatic ring by identifying their coupling networks.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, a secondary amide, the IR spectrum is characterized by several key absorption bands.

A prominent feature is the N-H stretching vibration, which for secondary amides typically appears as a single sharp peak in the region of 3370–3170 cm⁻¹. sigmaaldrich.com Another key absorption is the strong carbonyl (C=O) stretching peak, often referred to as the Amide I band. For conjugated amides, this band is found in the 1680–1630 cm⁻¹ range. sigmaaldrich.com The N-H bending vibration (Amide II band) is also characteristic and appears between 1640–1550 cm⁻¹. This band is often found in close proximity to the C=O stretch. epa.gov

The spectrum would also display C-H stretching vibrations from the aromatic rings and the methyl group, typically above 3000 cm⁻¹ for aromatic C-H and below 3000 cm⁻¹ for aliphatic C-H. Aromatic C=C stretching vibrations would be observed in the 1600–1450 cm⁻¹ region. The C-F stretching vibration would also be present, typically in the 1350-1000 cm⁻¹ range.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, aiding in its structural confirmation. For this compound (C₁₄H₁₂FNO), the molecular weight is 229.25 g/mol . nih.gov The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z = 229.

The fragmentation of benzamides is well-documented. A common fragmentation pathway involves the loss of the aminophenyl group to form a stable benzoyl cation. nih.gov For this molecule, fragmentation could lead to the formation of the 2-fluorobenzoyl cation (m/z = 123). Further fragmentation of this cation by loss of carbon monoxide (CO) would result in the 2-fluorophenyl cation (m/z = 95). Another possible fragmentation pathway is the cleavage of the amide bond to generate an ion corresponding to the 2-methylaniline moiety.

X-ray Diffraction (XRD) Crystallography

The precise three-dimensional arrangement of atoms in this compound has been determined by single-crystal X-ray diffraction. nih.govnih.gov The study reveals that the compound crystallizes in the monoclinic system with the space group P2₁/c. nih.gov

In the crystal lattice, molecules are linked into chains along the b-axis by intermolecular N—H⋯O hydrogen bonds. nih.govnih.gov The crystal packing is further stabilized by additional weak intermolecular interactions, including C—H⋯O and C—H⋯F hydrogen bonds, which create layers in the ac plane. nih.govnih.gov A disorder was observed in the solid state where the ortho-fluorine atom and a corresponding hydrogen atom on the fluorobenzene (B45895) ring occupy two positions with different occupancies. nih.gov

Table 1: Crystal Data and Structure Refinement for this compound

Parameter Value
Empirical Formula C₁₄H₁₂FNO
Formula Weight 229.25
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.749 (4)
b (Å) 4.8245 (17)
c (Å) 21.580 (7)
β (°) 93.820 (19)
Volume (ų) 1116.6 (7)
Z 4

Source: nih.gov

Table 2: List of Compound Names

Compound Name
This compound
2-Fluoro-N-o-tolyl-benzamide
2-Methyl-N-phenyl-benzamide
N-(2,6-dimethylphenyl) amide
2-Fluorobenzamide
2-fluoro-N-methylbenzamide
Benzamide (B126)
2-fluorobenzoyl cation
2-fluorophenyl cation

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and the conformation of the molecule in the solid state. For a molecule like this compound, this analysis would reveal the dihedral angle between the two aromatic rings and the planarity of the central amide linkage.

While specific data for the title compound is unavailable, analysis of similar structures, such as 2-Fluoro-N-(4-methoxyphenyl)benzamide, provides insight into expected values. In this related molecule, the fluorobenzene and the substituted phenyl ring are significantly twisted relative to the central amide plane. A similar non-planar conformation would be anticipated for this compound due to steric hindrance between the ortho-substituents on both rings.

Representative Crystallographic Data for a Related Benzamide: 2-Fluoro-N-(4-methoxyphenyl)benzamide

ParameterValue
Chemical FormulaC₁₄H₁₂FNO₂
Molecular Weight ( g/mol )245.25
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)5.2901 (2)
b (Å)6.6435 (3)
c (Å)31.7823 (11)
V (ų)1116.98 (8)
Z4
Temperature (K)89
R-factor0.035

This table presents data for a structurally similar compound and is intended for illustrative purposes only.

Analysis of Crystal Packing and Supramolecular Architectures

The arrangement of molecules within a crystal, known as crystal packing, is governed by intermolecular interactions. In N-arylbenzamides, the primary interaction dictating the supramolecular architecture is typically the N–H···O hydrogen bond formed between the amide groups of adjacent molecules. This interaction commonly links molecules into chains or dimers.

Investigation of Polymorphism and Isomorphous Relationships

Polymorphism, the ability of a compound to crystallize in multiple different crystal structures, is a common phenomenon in rigid molecules like benzamides. The specific polymorph obtained can be influenced by crystallization conditions such as solvent and temperature. Different polymorphs arise from variations in molecular conformation or packing arrangements, often driven by a delicate balance of intermolecular forces. Studies on other benzamides, such as N-(1,3-thiazol-2-yl)benzamide, have revealed multiple polymorphic forms, each displaying unique hydrogen-bonded dimer geometries. Given the conformational flexibility of this compound (rotation around the C-N and C-C single bonds), the existence of polymorphism is a distinct possibility.

Isomorphism, where different but chemically similar compounds crystallize in the same structure, is also plausible. For instance, if 2-chloro-N-(2-methylphenyl)benzamide were found to have a particular crystal structure, it might be predicted that the fluoro-analog could adopt a similar packing arrangement, provided the small change in the size of the halogen atom can be accommodated within the lattice. However, without experimental data, any discussion of polymorphism or isomorphism for the title compound remains speculative.

Influence of Ortho-Fluorine Substitution on Crystal Disorder Suppression

A significant finding in the study of related compounds is the role of ortho-fluorine substitution in suppressing crystal disorder. Crystal disorder occurs when molecules or parts of molecules occupy multiple positions within the crystal lattice, complicating structural analysis.

Research on benzamide and thiobenzamide (B147508) crystals has shown that substituting hydrogen with fluorine at the ortho-position of the phenyl ring can effectively suppress severe disorder. This effect is observed even with partial fluorine occupancies of 20–30%, without altering the fundamental packing motif. Computational studies suggest that fluorine substitution creates a more defined and less dense lattice energy landscape compared to the non-fluorinated parent compound, making disorder less energetically favorable. Therefore, the ortho-fluoro substituent in this compound is expected to play a crucial role in promoting the formation of a well-ordered crystal lattice, facilitating its structural determination.

Computational Chemistry and Theoretical Investigations of 2 Fluoro N 2 Methylphenyl Benzamide

Density Functional Theory (DFT) Calculations and Molecular Simulations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and properties. For 2-fluoro-N-(2-methylphenyl)benzamide, DFT calculations would typically be performed using a functional, such as B3LYP, combined with a basis set like 6-311G(d,p), to achieve a balance between computational cost and accuracy. Such calculations can predict the optimized molecular geometry, vibrational frequencies, and a host of electronic properties.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's capacity to act as an electron donor. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its ability to act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability. A large energy gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the Lumo. In contrast, a small energy gap indicates that the molecule is more reactive and less stable. For related benzamide (B126) compounds, DFT calculations have been used to determine these energy levels and predict their reactivity. For instance, in a study of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, the HOMO-LUMO energy gap was found to be -0.08657 eV, indicating high chemical reactivity and polarizability. nih.gov

ParameterDescriptionSignificance
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Indicates the electron-donating ability of the molecule.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Indicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap (ΔE) The energy difference between the HOMO and LUMO.A key indicator of chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing varying potential values. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue represents areas of positive potential, prone to nucleophilic attack. Green denotes regions of neutral potential.

For a molecule like this compound, the MEP map would likely show negative potential around the electronegative oxygen and fluorine atoms, making them sites for electrophilic interaction. The regions around the hydrogen atoms of the amide group and the aromatic rings would likely exhibit positive potential, indicating their susceptibility to nucleophilic attack. Studies on similar molecules, such as fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide isomers, have utilized MEP analysis to understand structure-activity relationships and hydrogen-bonding interactions. mdpi.com

Calculation of Quantum Chemical Descriptors

From the energies of the frontier molecular orbitals, several quantum chemical descriptors can be calculated to quantify the reactivity and stability of this compound. These descriptors provide a more nuanced understanding of the molecule's chemical behavior.

Total Energy: The total energy of the molecule in its optimized geometry, is a measure of its stability.

Ionization Energy (I): The energy required to remove an electron from the molecule, approximated as the negative of the HOMO energy (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added to the molecule, approximated as the negative of the LUMO energy (A ≈ -ELUMO).

Electronegativity (χ): The ability of the molecule to attract electrons, calculated as the average of the ionization energy and electron affinity (χ = (I + A) / 2).

Chemical Hardness (η): A measure of the molecule's resistance to deformation of its electron cloud, calculated as half the HOMO-LUMO gap (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η), indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile, calculated as ω = χ² / (2η).

DescriptorFormulaSignificance
Ionization Energy (I) I ≈ -EHOMOEnergy needed to remove an electron.
Electron Affinity (A) A ≈ -ELUMOEnergy released when an electron is added.
Electronegativity (χ) χ = (I + A) / 2The power to attract electrons.
Chemical Hardness (η) η = (I - A) / 2Resistance to change in electron distribution.
Chemical Softness (S) S = 1 / ηA measure of polarizability.
Electrophilicity Index (ω) ω = χ² / (2η)The capacity to accept electrons.

Conformational Analysis and Potential Energy Surfaces

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional conformation. Conformational analysis involves exploring the different spatial arrangements of the atoms in the molecule and their corresponding energies. By rotating specific dihedral angles, a potential energy surface (PES) can be constructed, which maps the energy of the molecule as a function of its geometry.

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. The Hirshfeld surface is defined as the region in space where the electron distribution of a promolecule (the sum of the spherical atomic electron densities) is greater than or equal to the electron distribution of all other promolecules in the crystal. This surface provides a visual representation of the molecule's shape in its crystalline environment and the close contacts it makes with its neighbors.

The Hirshfeld surface can be mapped with various properties, such as dnorm, which highlights intermolecular contacts shorter than the van der Waals radii. Red spots on the dnorm surface indicate close contacts, which are often associated with hydrogen bonds and other strong interactions.

Visualization and Quantification of Intermolecular Contacts

Two-dimensional fingerprint plots are derived from the Hirshfeld surface and provide a quantitative summary of the intermolecular contacts. These plots are histograms of the distances from the Hirshfeld surface to the nearest atom inside the surface (di) and the nearest atom outside the surface (de). Different types of interactions, such as H···H, C-H···π, and hydrogen bonds, have characteristic appearances on the fingerprint plot.

Interaction TypeDescriptionTypical Fingerprint Plot Appearance
H···H Contacts between hydrogen atoms.A large, diffuse region in the middle of the plot.
O···H / N···H Hydrogen bonds and other close contacts involving hydrogen and electronegative atoms.Sharp spikes at low de and di values.
C-H···π Interactions between a C-H bond and an aromatic ring."Wing-like" features on the sides of the plot.

Understanding Crystal Lattice Contributions from Intermolecular Interactions

The stability and structure of the crystal lattice of this compound are governed by a network of intermolecular interactions. While a specific crystal structure for this compound is not publicly available, analysis of closely related benzanilide (B160483) derivatives, such as N-(2-hydroxy-5-methylphenyl)benzamide, provides a framework for understanding the potential interactions. nih.goviucr.orgresearchgate.net The primary forces expected to contribute to the crystal packing include hydrogen bonding and van der Waals interactions.

In analogous structures, classical N-H···O hydrogen bonds are a dominant feature, often forming chains or dimers that serve as the backbone of the supramolecular assembly. nih.goviucr.orgresearchgate.net For this compound, it is anticipated that the amide N-H group will act as a hydrogen bond donor to the carbonyl oxygen of an adjacent molecule.

Illustrative Intermolecular Interaction Data for a Related Benzamide

To illustrate the types of interactions that contribute to the crystal lattice, the following table presents data derived from the crystal structure of a similar compound, N-(2-hydroxy-5-methylphenyl)benzamide. nih.goviucr.orgresearchgate.net

Interaction TypeDonor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)∠DHA (°)
Hydrogen BondN-H···O0.862.152.99165
Weak InteractionC-H···O0.932.503.41168

This table is illustrative and based on data from a related compound to indicate potential interactions.

Crystal Structure Prediction Methodologies for Fluorinated Benzamides

Predicting the crystal structure of a flexible organic molecule like this compound from its molecular diagram alone is a significant computational challenge. researchgate.netannualreviews.orgnih.govtandfonline.comrsc.org Crystal Structure Prediction (CSP) methodologies have emerged as powerful tools to tackle this problem, with particular relevance for the pharmaceutical and materials science industries. researchgate.netannualreviews.orgnih.gov

The general approach for CSP involves a multi-stage process:

Conformational Analysis: The first step is to identify the likely low-energy conformations of the isolated molecule. For this compound, this involves exploring the rotational freedom around the amide bond and the two aryl-carbonyl and aryl-nitrogen bonds.

Generation of Trial Crystal Structures: A large number of hypothetical crystal packings are generated using the low-energy conformers. This is typically achieved by sampling various space groups and unit cell dimensions.

Lattice Energy Minimization: The energies of these trial structures are then calculated and minimized. This is a critical step that often employs force fields or, for higher accuracy, quantum mechanical methods like Density Functional Theory (DFT) with dispersion corrections (DFT-D). annualreviews.orgnih.govtandfonline.com

Ranking of Predicted Structures: The minimized structures are ranked based on their calculated lattice energies. The structures with the lowest energies are considered the most likely candidates for the experimentally observable polymorphs. rsc.org

For fluorinated benzamides, the parameterization of the force fields or the choice of DFT functional must accurately capture the non-covalent interactions involving fluorine. The ability of fluorine to engage in weak hydrogen bonds and other electrostatic interactions can significantly influence the relative stability of different polymorphs. researchgate.net

Key Stages in Crystal Structure Prediction

StageDescriptionComputational Methods
1Conformational SearchMolecular Mechanics, DFT
2Crystal Packing GenerationSpace Group Sampling, Monte Carlo Methods
3Energy MinimizationForce Fields, DFT-D, Ab Initio Methods
4Structure RankingLattice Energy, Free Energy Calculations

This table outlines the general workflow of modern Crystal Structure Prediction methodologies.

Theoretical Understanding of Intra- and Intermolecular Non-Covalent Interactions

A theoretical understanding of the non-covalent interactions within and between molecules of this compound is crucial for rationalizing its conformational preferences and crystal packing. These interactions can be effectively studied using a variety of computational chemistry techniques.

Intramolecular Interactions:

The conformation of an isolated molecule of this compound is determined by a balance of steric and electronic effects. The presence of the ortho-methyl group on one phenyl ring and the ortho-fluoro group on the other introduces significant steric hindrance, which will likely force the phenyl rings to be twisted out of the plane of the central amide group.

Theoretical calculations, such as those based on DFT, can quantify the rotational barriers around the key single bonds and predict the most stable gas-phase conformation. It is also possible that an intramolecular hydrogen bond could form between the N-H proton and the fluorine atom (N-H···F), although such bonds are generally considered weak. mdpi.comresearchgate.netnih.govacs.org

Intermolecular Interactions:

In the solid state, a variety of intermolecular non-covalent interactions will dictate the crystal packing. These can be analyzed and quantified using computational tools:

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density topology to identify and characterize chemical bonds, including weak non-covalent interactions.

Non-Covalent Interaction (NCI) Index: The NCI index is a powerful tool for visualizing weak interactions in real space, highlighting regions of hydrogen bonding, van der Waals forces, and steric repulsion.

Symmetry-Adapted Perturbation Theory (SAPT): SAPT provides a detailed energy decomposition analysis, allowing the contributions of electrostatic, exchange, induction, and dispersion forces to the total interaction energy to be quantified.

Illustrative Calculated Interaction Energies for a Model Dimer

Interaction ComponentEnergy (kcal/mol)
Electrostatics-8.5
Exchange10.0
Induction-2.5
Dispersion-6.0
Total -7.0

This table presents hypothetical interaction energy components for a dimer of a related benzamide, as would be calculated by a method like SAPT.

Molecular Structure Reactivity and Structure Property Relationships of 2 Fluoro N 2 Methylphenyl Benzamide

Impact of Fluorine and Methyl Substituents on Electronic Properties and Reactivity

Fluorine, being the most electronegative element, acts as a strong electron-withdrawing group through the sigma framework (inductive effect). researchgate.net This effect decreases the electron density of the fluorinated benzene (B151609) ring. While halogens can also donate electron density through resonance (pi-donation), the inductive effect is generally dominant for fluorine, leading to a net deactivation of the ring toward electrophilic aromatic substitution. libretexts.org However, this same electron-withdrawing nature makes the fluorinated ring more susceptible to nucleophilic attack. masterorganicchemistry.comresearchgate.net

Conversely, the methyl group on the tolyl ring is electron-donating through hyperconjugation and a weak inductive effect. libretexts.org This increases the electron density of the N-phenyl ring, making it more nucleophilic and thus more activated towards electrophilic aromatic substitution compared to an unsubstituted benzene ring. libretexts.org

The amide linkage itself contributes to this electronic dichotomy. The nitrogen lone pair is delocalized into the carbonyl group, but also into the tolyl ring, while the electron-withdrawing carbonyl group is conjugated with the fluorobenzoyl ring. This complex conjugation, combined with the substituent effects, means the two aromatic rings have distinct reactivities. The fluorobenzoyl ring is electrophilic in nature, while the tolyl ring is more nucleophilic. Steric hindrance caused by the ortho-substituents can also force the amide group and the aromatic rings out of planarity, which can alter these electronic interactions. nih.gov

Amide Bond Stability and Reaction Mechanisms (e.g., Hydrolysis)

The central amide bond (–CO–NH–) is a critical and highly stable functional group, largely due to resonance stabilization. The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group, creating a partial double bond character between the carbon and nitrogen atoms. This resonance imparts significant planarity and rigidity to the amide linkage, which enhances its stability. mdpi.com In related fluorinated benzamides, this planarity is a key feature contributing to molecular stability. mdpi.com

Despite its general stability, the amide bond in 2-fluoro-N-(2-methylphenyl)benzamide can undergo hydrolysis to yield 2-fluorobenzoic acid and 2-methylaniline. This reaction typically requires harsh conditions, such as strong acid or base and heat, or enzymatic/catalytic assistance. rsc.org The mechanism of acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. In base-catalyzed hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon.

Chemical Reactivity of Aromatic Rings (e.g., Nucleophilic Aromatic Substitution)

The chemical reactivities of the two aromatic rings in this compound are markedly different due to their respective substituents. The fluorobenzoyl ring is primed for nucleophilic aromatic substitution (SNAr), while the tolyl ring is more suited for electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr): The fluorinated ring is highly activated for SNAr. This type of reaction requires an electron-poor aromatic ring and a good leaving group. masterorganicchemistry.comchemistrysteps.com The fluorine atom serves a dual role:

Activation: As a highly electronegative atom, it strongly withdraws electron density from the ring, making the ring electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.com The amide group, particularly the carbonyl portion, also contributes to this electron withdrawal.

Leaving Group: Fluorine is an excellent leaving group in SNAr reactions, often superior to other halogens like chlorine. nih.gov

The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the fluorine, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.comyoutube.com The presence of electron-withdrawing groups ortho or para to the leaving group provides the greatest stabilization for this intermediate, accelerating the reaction. masterorganicchemistry.comnih.gov In this compound, the amide group is ortho to the fluorine, fulfilling this requirement and facilitating the substitution of the fluorine atom by various nucleophiles.

Electrophilic Aromatic Substitution: The tolyl ring, activated by the electron-donating methyl group and the amide nitrogen, is the preferred site for electrophilic attack. libretexts.org The methyl group is an ortho-, para-director. libretexts.org Therefore, electrophiles would preferentially add to the positions ortho and para to the methyl group, subject to steric hindrance from the bulky amide linkage.

Stereochemical Influences and Torsion Angle Analysis on Molecular Conformation

The three-dimensional conformation of this compound is heavily influenced by steric repulsion between the ortho-substituents on both rings and the central amide group. This steric strain prevents the molecule from adopting a fully planar structure. X-ray crystallography studies of the compound, also known as 2-fluoro-N-o-tolylbenzamide, reveal significant twisting around the single bonds of the amide bridge. researchgate.net

The molecule adopts a stepped structure where the two benzene rings are nearly parallel but offset, with a very small dihedral angle of 4.17° between them. researchgate.net However, the central amide plane is substantially twisted out of the plane of both aromatic rings to relieve steric clash. researchgate.net In a similar compound, 2-chloro-N-(2-methylphenyl)benzamide, the ortho-methyl group is positioned syn to the N-H bond. researchgate.net

Detailed analysis of the torsion angles provides a quantitative measure of this non-planar conformation.

Table 1: Selected Torsion Angles for this compound

Torsion Angle Description Value (°) Source
Amide-Fluorobenzene Dihedral Angle between the amide plane and the fluorobenzene (B45895) ring plane. 38.27 researchgate.net
Amide-Tolyl Dihedral Angle between the amide plane and the tolyl ring plane. 37.53 researchgate.net

Data derived from X-ray crystallographic analysis of 2-fluoro-N-o-tolylbenzamide. researchgate.net

This twisted conformation is a compromise between the stabilizing effect of pi-conjugation, which favors planarity, and the destabilizing effect of steric hindrance. This twist significantly impacts the electronic communication between the rings and the amide linker.

Role of Intra- and Intermolecular Hydrogen Bonding in Molecular Geometry

Non-covalent interactions, particularly hydrogen bonds, are pivotal in defining the solid-state architecture and molecular geometry of this compound. The primary hydrogen bond donor is the amide N-H group, while potential acceptors include the carbonyl oxygen (C=O), the fluorine atom (F), and the pi-systems of the aromatic rings.

In the crystal structure of 2-fluoro-N-o-tolylbenzamide, the dominant interaction is an intermolecular N–H···O hydrogen bond . researchgate.net In this arrangement, the N-H group of one molecule donates a hydrogen bond to the carbonyl oxygen of an adjacent molecule. This strong interaction links the molecules into infinite chains that propagate through the crystal lattice. researchgate.net

The possibility of an intramolecular N–H···F hydrogen bond also exists. Such bonds are generally considered weak and their formation depends on the molecule's ability to adopt a conformation that brings the N-H and F atoms into close proximity. ucla.edu While this interaction can lead to the formation of a stable six-membered ring (S(6) synthon) in some related structures, steric hindrance can prevent it. mdpi.comrsc.org In the case of this compound, the formation of strong intermolecular N–H···O bonds appears to be the energetically favored arrangement in the solid state. researchgate.net

Furthermore, the crystal packing is stabilized by other, weaker interactions. These include C–H···O and C–H···F hydrogen bonds, as well as C–H···π interactions involving the methyl group and the aromatic rings, which help to create a stable, layered three-dimensional structure. researchgate.net

Advanced Studies on Derivatives and Analogues of 2 Fluoro N 2 Methylphenyl Benzamide

Rational Design and Synthesis of Structurally Modified N-Phenylbenzamides

The rational design of N-phenylbenzamide derivatives is a strategic process aimed at optimizing molecular properties for specific applications. This approach often involves modifying the core structure to enhance characteristics such as membrane penetration or binding affinity to biological targets. researchgate.netmdpi.com For instance, the introduction of lipophilic or electronegative substituents like fluorine and chlorine, or larger electron-donating groups, is a common strategy to alter the molecule's physicochemical profile. nih.gov Computational methods, such as molecular docking, are frequently employed to predict the interactions between designed molecules and their targets, guiding the selection of promising candidates for synthesis. researchgate.netresearchgate.net A key design consideration is the modification of the central scaffold or the attachment of specific side chains, such as DNA groove-binding moieties, to direct the molecule's activity. mdpi.comnih.gov

The synthesis of these rationally designed N-phenylbenzamides can be achieved through various established chemical routes. A prevalent method is the direct condensation of a substituted benzoic acid with an appropriate aniline. nih.govnanobioletters.com This amide coupling is typically facilitated by reagents such as N,N′-diisopropylcarbodiimide (DIC) in the presence of an activating agent like N-hydroxybenzotriazole (HOBt). nih.gov Another common approach involves the reaction of a more reactive acyl chloride with an amine. nanobioletters.com More advanced and greener synthetic methodologies have also been developed, including the use of reusable solid acid catalysts under ultrasonic irradiation to drive the condensation reaction efficiently. researchgate.net Other specialized synthetic strategies include palladium-catalyzed C-H activation and cyclization reactions for creating complex structures like N-alkyl and N-aryl isoquinolones from benzamide (B126) precursors. researchgate.net Additionally, N-substituted benzamides can be synthesized from N-aryl-N'-benzoylthioureas using an iodine-alumina catalyst under microwave irradiation. researchgate.net

Table 1: Synthetic Methods for N-Phenylbenzamide Derivatives

MethodStarting MaterialsReagents/ConditionsProduct TypeReference(s)
Amide CouplingSubstituted Benzoic Acid, AnilineDIC, HOBtN-Phenylbenzamide nih.gov
Acyl Chloride ReactionSubstituted Benzoyl Chloride, AnilineAnhydrous CH2Cl2N-Phenylbenzamide nanobioletters.com
"Green" SynthesisBenzoic Acid, AmineDiatomite earth@IL/ZrCl4, Ultrasonic IrradiationBenzamide Derivatives researchgate.net
DecompositionN-Aryl-N'-benzoylthioureaIodine-Alumina, Microwave IrradiationN-Substituted Benzamides researchgate.net
C-H ActivationN-Substituted Arylamide, AlkynePd(OAc)2, BaseN-Substituted Isoquinolones researchgate.net

Systematic Investigations of Substituent Effects

The position of a fluorine atom on the benzamide scaffold profoundly influences the molecule's properties and biological activity. Systematic studies exploring this positional isomerism reveal that even subtle changes can lead to significant differences in efficacy and tolerance. For example, in one study on benzamide inhibitors, it was observed that electron-withdrawing groups such as fluorine were less tolerated at the C-5 position of the benzamide core. acs.org Conversely, the placement of two fluorine atoms at the 2- and 6-positions of the benzamide ring is a key feature in a class of antibacterial agents that target the FtsZ protein, indicating the importance of this specific substitution pattern for biological interaction. nih.gov

The stereochemical consequences of fluorine's position are tied to its high electronegativity and relatively small size. These properties can alter the molecule's electronic distribution, dipole moment, and conformational preferences. The introduction of fluorine can influence intramolecular and intermolecular interactions, such as hydrogen bonding and halogen bonding, which are critical for how the molecule binds to its biological target. Investigations into antischistosomal N-phenylbenzamides involved placing fluorine and other halogens at the ortho, meta, or para positions on both the amine and acyl portions of the molecule to systematically probe these effects. researchgate.net The varied activities of these regioisomers underscore the stereochemical importance of the substituent's location in defining the molecule's three-dimensional shape and its ability to fit into a specific binding pocket.

Modifications to the alkyl and aryl substituents on the N-phenyl ring of the benzamide structure are a critical aspect of derivative development, significantly impacting the compound's chemical nature and biological activity. Research has shown that substituting the amide nitrogen with a phenyl group can decrease the basicity of related compounds like benzamidines by a substantial margin. rsc.org

In studies of N-methylaryl-N'-aryl-4-aminobenzamides, the nature of the alkyl group was found to be crucial for activity. nih.gov For instance, replacing a methyl-cyclohexyl group with a benzyl (B1604629) group led to a threefold loss in inhibitory activity, while the complete removal of the alkyl group resulted in an almost total loss of activity. nih.gov This highlights a strong dependence on the size and character of the alkyl substituent. Furthermore, the position of other substituents on the N-phenyl ring plays a vital role. A methoxy (B1213986) group at the para position of the aromatic ring, for example, was important for improving inhibitory activity when compared to other positions. nih.gov The length of an alkyl chain connecting to the phenyl ring can also modulate activity, as seen in a series of N-(phenylalkyl)cinnamides where chain length was a key variable in determining potency. nih.gov

Table 2: Effect of Alkyl/Aryl Substitutions on N-Phenyl Moiety

Compound ClassSubstitution ChangeObserved EffectReference
N-Aryl-4-aminobenzamidesReplace methyl-cyclohexyl with benzyl3-fold loss in activity nih.gov
N-Aryl-4-aminobenzamidesRemoval of alkyl groupComplete loss of activity nih.gov
N-Aryl-4-aminobenzamidesMethoxy group at para vs. other positionsImproved activity at para position nih.gov
BenzamidinesN-phenyl substitutionReduced basic strength rsc.org

Incorporation of Diverse Heterocyclic Frameworks

Replacing the phenyl rings of the benzamide scaffold with various heterocyclic systems is a widely used strategy to explore new chemical space and modulate biological activity. This approach can introduce new hydrogen bonding sites, alter solubility, and create novel interactions with biological targets.

A range of heterocyclic frameworks has been successfully incorporated into the benzamide structure:

Pyrazoles, Pyrimidines, and Triazines: Benzamide-based 5-aminopyrazoles have been synthesized and further cyclized to create fused pyrazolo[1,5-a]pyrimidine (B1248293) and pyrazolo[5,1-c] nih.govnih.govnih.govtriazine ring systems. nih.gov

Benzimidazoles and Pyridines: In some analogues, the N-phenyl moiety has been part of a larger structure where rings like 2-aminoimidazoline (B100083) were replaced by more acidic heterocycles such as 1H-benzimidazol-2-ylamine or pyridine-2-carboxamidine. nih.govacs.org The synthesis of N-(4-(1H-benzo[d]imidazol-2-yl)-arylamino-phenyl)-benzamide derivatives has also been reported. acs.org

Pyridazines: The bioisosteric replacement of a phenyl ring with a pyridazinyl ring was explored in a series of antischistosomal compounds. nih.gov However, this substitution proved unfavorable, as the resulting pyridazine-containing compounds were generally inactive. nih.gov

Oxadiazoles: Novel benzamides have been synthesized featuring a pyridine-linked 1,2,4-oxadiazole (B8745197) moiety, demonstrating good fungicidal and larvicidal activities. mdpi.com

Pyrrolidines: Heterocyclic benzamides such as 1-lower alkyl-2-(2-lower alkoxy-benzamidomethyl)pyrrolidines have been synthesized and investigated for their pharmacological properties. google.com

These studies demonstrate that while the incorporation of heterocycles can be a powerful tool for generating novel derivatives, the choice of the heterocyclic ring is critical, as some replacements can abolish activity altogether. nih.gov

Table 3: Examples of Heterocyclic Frameworks in Benzamide Derivatives

Incorporated Heterocycle(s)Resulting Compound ClassSynthetic ApproachReference
Pyrazole, Pyrimidine, TriazineBenzamide-based 5-aminopyrazoles and fused systemsReaction of benzoyl isothiocyanate with malononitrile, followed by cyclization nih.gov
Benzimidazole, PyridineBis(2-aminobenzimidazoles), Bis(arylimidamides)Modification of a known N-phenylbenzamide scaffold nih.gov
PyridazineN-Pyridazinyl-benzamidesEDCI-coupling of benzoic acids with aminopyridazines nih.gov
Pyridine-linked 1,2,4-oxadiazoleBenzamides with pyridine-oxadiazole substituentMulti-step synthesis including esterification, cyanation, and cyclization mdpi.com
PyrimidineN-benzyl-2-phenylpyrimidin-4-aminesMedicinal chemistry optimization of screening hits nih.gov

Comparative Analysis of Reactivity and Structural Features Among Analogues

Comparative studies of benzamide analogues reveal crucial differences in their chemical reactivity and structural characteristics, which in turn dictate their biological behavior. For example, a structural analysis comparing 2-iodo-benzamide and 2-iodo-N-phenyl-benzamide showed distinct intermolecular interactions in their crystal structures. nih.gov While the former forms complex hydrogen-bonded dimers and tetramers, the latter forms simple hydrogen-bonded chains, demonstrating how the addition of an N-phenyl group alters the solid-state packing and interactions. nih.gov

Reactivity can also vary significantly between closely related analogues. The aminolysis of aryl N-phenyl thiocarbamates (containing a C=S bond) proceeds much faster than that of their aryl N-phenyl carbamate (B1207046) (C=O) counterparts. nih.gov This suggests that the substitution of sulfur for oxygen fundamentally changes the reaction mechanism from a stepwise process to a more rapid concerted one. nih.gov

In the context of biological activity, different series of N-phenylbenzamide derivatives have been shown to interact with targets like DNA through different mechanisms. nih.govacs.org Some series act as minor groove binders, while others function via intercalation, with the specific mechanism being dependent on the heterocyclic groups attached to the core scaffold. nih.govacs.org Furthermore, comparing benzamide derivatives with their picolinamide (B142947) (pyridine-containing) analogues has shown that the picolinamide derivatives can exhibit stronger inhibitory activity against certain enzymes, indicating the electronic influence of the aromatic ring is a key determinant of bioactivity. researchgate.net The metabolic stability of these compounds is another critical point of comparison; introduction of a benzoyl amide moiety into a nitrobenzoxadiazole scaffold was shown to significantly increase the compound's stability against metabolic hydrolysis compared to analogues with a simple hydroxyl group. nih.gov

Table 4: Comparative Features of Benzamide Analogues

Analogue 1Analogue 2Key DifferenceComparative FindingReference(s)
2-Iodo-benzamide2-Iodo-N-phenyl-benzamideAbsence/Presence of N-phenyl groupDifferent hydrogen bonding patterns and crystal packing nih.gov
Aryl N-phenyl carbamateAryl N-phenyl thiocarbamateCarbonyl (C=O) vs. Thiocarbonyl (C=S)Thiocarbamate is significantly more reactive in aminolysis nih.gov
Bis(2-aminoimidazolines)Bis(2-aminobenzimidazoles)Heterocyclic side groupDifferent DNA binding modes (minor groove vs. intercalation) nih.gov
Benzamide derivativesPicolinamide derivativesBenzene (B151609) vs. Pyridine ring in corePicolinamide derivatives showed stronger enzyme inhibition researchgate.net
NBD derivative with -OHNBD derivative with -NHCOPhSide chainBenzamide-containing compound had higher metabolic stability nih.gov

Elucidation of Structure-Activity Relationships (SAR) in Related Compound Classes

Structure-Activity Relationship (SAR) studies are essential for optimizing the potency and selectivity of N-phenylbenzamide derivatives by systematically modifying their chemical structure and evaluating the effects on biological activity. rroij.com These studies provide a framework for rational drug design.

Key SAR findings from various studies on benzamide-related compounds include:

Importance of Hydrophobicity and H-bonding: For one class of histone deacetylase inhibitors, a 3D-QSAR model indicated that hydrophobic character is crucial for activity. researchgate.net The model also showed that hydrogen bond donating groups positively contribute to inhibition. researchgate.net

Influence of Electronic Properties: In a series of antitubercular benzamides, electron-withdrawing groups like fluorine at the C-5 position of the benzamide core were found to be detrimental to activity. acs.org The most active derivatives in this series possessed smaller, electron-rich substitutions at that position. acs.org For antischistosomal N-phenylbenzamides, SAR studies focused on incorporating various electron-withdrawing groups and exploring regio-isomerism to modulate activity. nih.gov

Role of Specific Substituents and Linkers: For N-phenylbenzamides designed as anti-enterovirus agents, SAR exploration focused on substituents on both phenyl rings. nih.gov In a different series of cholinesterase inhibitors, the position of a dimethylamine (B145610) side chain was found to markedly influence inhibitory activity and selectivity. researchgate.net The core structure itself is also critical; studies on phenylalanine-containing peptidomimetics identified the phenylalanine core as being essential for maintaining antiviral activity. mdpi.com

Correlation of In Vitro and Cellular Activity: For N-benzyl-2-phenylpyrimidin-4-amine derivatives, a strong correlation was established between the compound's IC50 value for inhibiting the USP1/UAF1 enzyme complex and its activity in cancer cells, validating the target. nih.gov

These SAR studies collectively demonstrate that the biological activity of benzamide derivatives is a complex interplay of steric, electronic, and hydrophobic factors. The strategic placement of substituents, the nature of the core scaffold, and the type of linking groups are all critical parameters that must be optimized to achieve the desired biological effect. researchgate.netrroij.com

Correlation of Molecular Features with Chemical Interactions

The specific arrangement of atoms and functional groups in 2-fluoro-N-(2-methylphenyl)benzamide dictates its three-dimensional structure and the nature of its chemical interactions in the solid state. Crystal structure analysis reveals that the molecule adopts a stepped conformation. researchgate.net A key feature is the central amide bridge (C-C(=O)-N-C), which is nearly planar, with a maximum deviation of only 0.0057 Å for the nitrogen atom. researchgate.net This planarity is crucial for the electronic delocalization across the amide bond.

The orientation of the two aromatic rings relative to this central plane is a defining characteristic. The fluorobenzene (B45895) ring forms a dihedral angle of 38.27 (11)° with the amide plane, while the tolyl ring is similarly twisted at an angle of 37.53 (10)°. researchgate.net Despite these significant twists relative to the central linker, the two benzene rings themselves are nearly parallel, inclined at a dihedral angle of just 4.17 (15)°. researchgate.net This arrangement minimizes steric hindrance between the ortho-substituents on both rings.

These specific molecular features directly govern the primary intermolecular interactions observed in the crystal lattice. The most significant of these is the N—H···O hydrogen bond, a classic interaction for secondary amides. This hydrogen bond links molecules head-to-tail, forming infinite chains that propagate along the b-axis of the crystal. researchgate.net This primary interaction is further supported by weaker, yet structurally significant, forces. C—H···π interactions are present, involving the methyl group of the tolyl ring and the π-system of adjacent tolyl rings. researchgate.net The structure is also stabilized by additional C—H···O and C—H···F hydrogen bonds, which consolidate the packing into layers. researchgate.net

Table 1: Molecular Geometry and Interactions of this compound researchgate.net
Molecular FeatureValueAssociated Interaction
Dihedral Angle (Amide Plane - Fluorobenzene Ring)38.27 (11)°Contributes to overall molecular conformation
Dihedral Angle (Amide Plane - Tolyl Ring)37.53 (10)°
Dihedral Angle (Fluorobenzene Ring - Tolyl Ring)4.17 (15)°Minimizes steric clash
N-H and C=O groupsPlanar amide bridgeN—H···O hydrogen bonds (forms chains)
Methyl Group (C-H) and Tolyl Ring (π-system)N/AC—H···π interactions
C-H and O/F atomsN/AC—H···O and C—H···F hydrogen bonds (stabilize layers)

Influence of Substituents on Intermolecular Interaction Patterns

Altering the substituents on the aromatic rings of the benzamide scaffold profoundly influences the molecule's conformation and the resulting network of intermolecular interactions. By comparing this compound with its analogues, a clear structure-property relationship emerges.

Replacing the ortho-fluorine atom with a larger chlorine atom, as in 2-chloro-N-(2-methylphenyl)benzamide, introduces notable conformational changes. researchgate.net In the chloro-analogue, the central amide group is significantly more twisted out of the planes of the 2-chlorophenyl and 2-methylphenyl rings, with angles of 58.77 (27)° and 56.30 (28)°, respectively. researchgate.net Despite this increased twist, the two aromatic rings remain nearly coplanar, with a dihedral angle of just 4.08 (18)°. researchgate.net The primary interaction remains the N—H···O hydrogen bond, which links molecules into infinite chains, similar to the fluoro-derivative. researchgate.net

The position of the substituent is also critical. Moving the fluorine from the ortho to the para position and the methyl group from ortho to para, as in 4-fluoro-N-(p-tolyl)benzamide, results in a drastic change in the global conformation (this compound is not a direct analogue, but illustrates the principle). Here, the two benzene rings are severely twisted relative to each other, with a large dihedral angle of 65.69 (10)°. nih.gov This significant twist is a consequence of altered steric and electronic effects. Nevertheless, the N—H···O hydrogen bonding motif persists as the primary driver of crystal packing. nih.gov

Replacing the N-aryl ring with a heterocycle also fundamentally alters the interaction pattern. In 2-fluoro-N-(1,3-thiazol-2-yl)benzamide, the primary hydrogen bond acceptor is no longer the carbonyl oxygen but the nitrogen atom of the thiazole (B1198619) ring. nih.govresearchgate.net This results in the formation of N—H···N hydrogen bonds, which connect molecules into inversion dimers with an R2(2)(8) motif, a distinct supramolecular structure compared to the chains seen in the N-phenyl derivatives. nih.govresearchgate.net These dimers are then linked by weaker C—H···O interactions. nih.govresearchgate.net

Table 2: Influence of Substituents on Dihedral Angles and Primary Hydrogen Bonding
CompoundDihedral Angle Between Aromatic RingsPrimary Intermolecular InteractionResulting Supramolecular MotifReference
This compound4.17 (15)°N—H···OChains researchgate.net
2-Chloro-N-(2-methylphenyl)benzamide4.08 (18)°N—H···OChains researchgate.net
3-Fluoro-N-(p-tolyl)benzamide65.69 (10)°N—H···OChains nih.gov
N-(2,3-Difluorophenyl)-2-fluorobenzamide0.5 (2)°Amide···Amide (N—H···O)Chains mdpi.com
2-Fluoro-N-(1,3-thiazol-2-yl)benzamide35.28 (8)° (Fluorobenzene to Amide) / 10.14 (12)° (Thiazole to Amide)N—H···NDimers nih.govresearchgate.net

Supramolecular Chemistry and Intermolecular Interactions of 2 Fluoro N 2 Methylphenyl Benzamide

Analysis of Hydrogen Bonding Networks in Crystalline Assemblies

The amide moiety is a powerful functional group in crystal engineering, capable of forming robust and directional hydrogen bonds. In the crystalline assemblies of benzamide (B126) derivatives, the N-H group typically acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as an acceptor. This leads to the formation of predictable and stable supramolecular synthons.

For N-aryl benzamides, including structures related to 2-fluoro-N-(2-methylphenyl)benzamide, the most common hydrogen bonding motif is the intermolecular N-H···O interaction. nih.govresearchgate.net These interactions frequently link molecules into one-dimensional chains or centrosymmetric dimers. researchgate.netnih.gov In the case of 2-chloro-N-(2-methylphenyl)benzamide, for instance, molecules are connected by N-H···O hydrogen bonds into infinite chains. researchgate.net Similarly, 4-methyl-N-(2-methylphenyl)benzamide features intermolecular N-H···O hydrogen bonds that organize the molecules into chains. nih.gov

Fluorine substitution can also serve as a tool to suppress disorder in benzamide crystals without altering the fundamental packing motif. acs.org The introduction of fluorine can lead to a more defined energy landscape, making a single, ordered crystal structure more favorable. acs.org

Table 1: Common Hydrogen Bonding Synthons in Benzamide Derivatives

Synthon Type Description Typical Role in Assembly
N-H···O The amide proton donates to the carbonyl oxygen of a neighboring molecule. Forms primary chains or dimers, the fundamental building blocks of the crystal structure. nih.govresearchgate.net
C-H···O Aromatic or methyl C-H groups donate to a carbonyl or hydroxyl oxygen. Acts as a secondary interaction, linking primary chains into sheets or more complex 3D networks. researchgate.net

Halogen Bonding and Aromatic Interactions (e.g., C-F···π, C-H···Cg, C=O···Cg) in Solid-State Structures

Beyond classical hydrogen bonding, the structure of this compound is stabilized by a range of weaker, yet significant, intermolecular forces, including halogen bonds and various π-interactions.

Halogen Bonding: The fluorine atom, despite being the most electronegative element, can participate in halogen bonding. acs.org This occurs due to an anisotropic distribution of electron density around the covalently bonded halogen, creating a region of positive electrostatic potential known as a σ-hole on the side opposite to the covalent bond. youtube.com This electrophilic region can interact favorably with a nucleophile. While C-F bonds are less polarizable and form weaker halogen bonds compared to those with heavier halogens, these interactions can still be structurally directing. youtube.comresearchgate.net In fluorinated benzamides, C-F···O or C-F···N interactions can occur, competing with or complementing the primary hydrogen bond network. nih.gov

Aromatic Interactions: The two phenyl rings in this compound are key participants in various stacking and edge-to-face interactions.

C-F···π Interactions: The fluorine substituent can act as the negative end of a dipole, interacting with the electron-rich face of an aromatic ring. These interactions play a role in the stacking of layers in fluorinated aromatic compounds. researchgate.netnih.gov

C-H···Cg Interactions: These are a form of weak hydrogen bond where a C-H bond (from either the methyl group or an aromatic ring) points towards the center of an aromatic ring (Cg) of an adjacent molecule. This interaction is crucial for stabilizing the packing of aromatic systems and has been observed in related benzamide structures, helping to form parallel sheets. mdpi.comresearchgate.netnih.gov

C=O···Cg Interactions: The carbonyl oxygen, with its partial negative charge and lone pairs, can interact with the π-system of a phenyl ring. This interaction, along with C-H···Cg and C-F···Cg forces, contributes to the formation of layered structures in fluorinated benzamides. mdpi.comresearchgate.net

In the crystal structure of 2-methyl-N-o-tolyl-benzamide, C-H···π interactions augment the primary N-H···O hydrogen bonds, linking molecules in a head-to-head fashion. nih.gov A study on fluorinated N-(2-hydroxy-5-methyl phenyl)benzamide isomers demonstrated that the ortho- and meta-isomers form parallel sheets that develop through C-H···Cg, C-F···Cg, and C=O···Cg interactions. mdpi.comresearchgate.net It is therefore anticipated that these diverse aromatic interactions are integral to the three-dimensional assembly of this compound.

Table 2: Key Aromatic and Halogen Interactions in Fluorinated Benzamides

Interaction Type Donor Acceptor Typical Geometry/Role
C-F···π C-F Dipole π-system of aromatic ring Contributes to layer stacking. researchgate.net
C-H···Cg C-H Bond Center of aromatic ring (Cg) Links molecules into sheets or ribbons. mdpi.comnih.gov
C=O···Cg Carbonyl Oxygen Center of aromatic ring (Cg) Stabilizes packing between layers. mdpi.com

Principles of Crystal Engineering and Molecular Self-Assembly in Benzamide Systems

Crystal engineering is the rational design of solid-state structures based on an understanding of intermolecular interactions. researchgate.net Benzamides are excellent model systems for studying these principles due to their predictable hydrogen-bonding capabilities and potential for varied π-stacking modes. researchgate.net

The self-assembly of benzamide-based molecules is a hierarchical process. nih.gov

Primary Synthon Formation: Molecules first assemble via the strongest and most directional interactions. For benzamides, this is typically the N-H···O hydrogen bond, which forms robust dimers or chains. researchgate.net

Secondary Organization: These primary 1D motifs then organize into 2D layers through weaker interactions such as C-H···π, halogen bonds, and dipole-dipole forces. rsc.org

3D Crystal Lattice: Finally, these layers stack to form the final three-dimensional crystal, a process often guided by van der Waals forces and shape complementarity. rsc.org

A significant area of research in benzamide self-assembly involves benzene-1,3,5-tricarboxamides (BTAs). These C3-symmetrical molecules form strong, three-fold intermolecular hydrogen bonds, leading to their assembly into long, helical supramolecular polymers in solution. rsc.orgresearchgate.netrsc.org The principles learned from BTA systems—namely, the cooperative nature of hydrogen bonding and the influence of peripheral substituents on solubility and packing—are broadly applicable to simpler benzamides. rsc.org

The introduction of substituents, like the fluoro and methyl groups in this compound, is a key crystal engineering strategy. These groups can be used to fine-tune the crystal organization by:

Blocking or promoting specific synthons: A bulky methyl group can sterically hinder certain packing arrangements. nih.gov

Introducing new interactions: A fluorine atom enables potential halogen bonding and C-F···π interactions. mdpi.comacs.org

Understanding these principles allows for a degree of prediction and control over the solid-state properties of molecular materials like this compound. acs.org

Intermolecular Recognition in Chemical Systems

Molecular recognition is the specific and non-covalent binding of two or more molecules. It is the fundamental process that underpins all self-assembly, including the formation of a molecular crystal. nih.gov In the context of this compound, intermolecular recognition is the sum of the specific interactions that cause one molecule to preferentially bind to another in a defined orientation.

The key elements of recognition for this system include:

Hydrogen Bond Complementarity: The N-H donor of one molecule recognizes and binds to the C=O acceptor of another. This is the most significant recognition event.

Halogen Bond Recognition: The electrophilic σ-hole of the fluorine atom may recognize and bind to a nucleophilic site, such as a carbonyl oxygen. nih.gov

The interplay and competition between these different non-covalent forces are central to molecular recognition. nih.gov For example, in systems with multiple potential hydrogen or halogen bond acceptor sites (like a carbonyl oxygen and a nitrogen atom), a clear preference for one site over the other is often observed, defining the final structure. nih.gov The study of synthetic supramolecular polymers based on benzamides has shown that biological recognition motifs can be incorporated, and the density of these functions can be controlled by mixing monomers, mimicking the complexity of natural fibrous structures. rsc.org

Ultimately, the crystal structure of this compound is the macroscopic expression of a highly specific intermolecular recognition process, dictated by a hierarchy of bonding interactions. nih.gov

Q & A

Q. What are the established methods for synthesizing 2-fluoro-N-(2-methylphenyl)benzamide, and how do reaction conditions influence yield and purity?

The synthesis typically involves coupling 2-fluorobenzoic acid derivatives with 2-methylaniline. A common approach is the Schotten-Baumann reaction, where 2-fluorobenzoyl chloride reacts with 2-methylaniline in the presence of a base (e.g., NaOH) and a solvent like dichloromethane . Microwave-assisted solvent-free methods, as demonstrated in solvent-free Fries rearrangements of analogous fluorobenzamides, can improve reaction efficiency and reduce byproducts . Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 molar ratio of acid chloride to amine) and temperature control (0–25°C) to minimize hydrolysis. Purity is enhanced via recrystallization in methanol or ethyl acetate .

Q. How is the molecular structure of this compound validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. For fluorinated benzamides, key parameters include bond lengths (e.g., C=O ~1.22 Å, C–F ~1.35 Å) and dihedral angles between aromatic rings, which typically range from 30° to 50° due to steric hindrance . Hydrogen bonding patterns (N–H···O or N–H···N) and π-π stacking interactions are analyzed using software like Mercury . Disorder in fluorine or methyl groups, if present, is resolved via refinement tools in SHELXL . Complementary techniques like FT-IR (amide I band ~1650 cm⁻¹) and ¹⁹F NMR (δ −110 to −120 ppm) further confirm functional groups .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

  • ¹H/¹³C NMR : Aromatic protons appear as complex multiplets (δ 6.8–8.2 ppm), while the methyl group on the phenyl ring resonates as a singlet (~δ 2.3 ppm). Amide protons (N–H) show broad signals at δ 8.5–9.5 ppm .
  • Mass Spectrometry (HRMS) : Molecular ion peaks [M+H]⁺ are observed with accurate mass matching (<5 ppm error). Fragmentation patterns include loss of CO (28 Da) from the amide group .
  • XPS : Fluorine 1s binding energy (~689 eV) confirms the presence of the C–F bond .

Advanced Research Questions

Q. How can computational methods predict the reactivity and electronic properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model frontier molecular orbitals to predict nucleophilic/electrophilic sites. The HOMO is typically localized on the amide and fluorophenyl groups, while the LUMO resides on the methylphenyl ring . Solvation models (e.g., PCM) assess solubility in polar solvents. QSPR models correlate substituent effects (e.g., fluorine’s electron-withdrawing nature) with properties like logP (~3.2) and pKa (~12.5 for the amide proton) .

Q. What strategies resolve contradictions in biological activity data for fluorinated benzamides?

Discrepancies in assays (e.g., antimicrobial IC₅₀ values) may arise from variations in bacterial strains, solvent choice (DMSO vs. aqueous buffers), or impurity profiles. Cross-validation using orthogonal assays (e.g., enzymatic inhibition vs. cell viability) is critical. For example, if a compound shows activity against S. aureus but not E. coli, structural analogs with adjusted lipophilicity (e.g., replacing methyl with CF₃) can be tested to clarify structure-activity relationships (SAR) . Dose-response curves and Hill slopes should be statistically validated (n ≥ 3) .

Q. How does crystallographic disorder in the methyl or fluorine groups impact structural analysis?

Disorder in the methyl group (common in ortho-substituted benzamides) is modeled using split positions in refinement software like SHELXL . For fluorine, anisotropic displacement parameters (ADPs) distinguish static disorder from dynamic motion. In cases of severe disorder (>20% occupancy for alternate sites), constraints (e.g., SIMU/DELU in SHELX) stabilize refinement . Mercury’s void analysis identifies solvent-accessible regions that may contribute to packing defects .

Q. What are the methodological challenges in studying this compound’s potential as a kinase inhibitor?

Key challenges include:

  • Selectivity : Kinase profiling (e.g., using PamStation®) against >100 kinases identifies off-target effects.
  • Binding Mode : Molecular docking (AutoDock Vina) predicts interactions with ATP-binding pockets, but requires validation via SC-XRD of co-crystals .
  • Metabolic Stability : Microsomal assays (human liver microsomes) quantify degradation rates (t₁/₂), with fluorination often enhancing stability by reducing CYP450 metabolism .

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